N-(4-aminophenyl)-2-methoxyacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHBCXKHVSXMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Aspects of N 4 Aminophenyl 2 Methoxyacetamide in Chemical and Biological Research
Contextualization within Amidated Aromatic Compounds
N-(4-aminophenyl)-2-methoxyacetamide is classified as an amidated aromatic compound. This class of molecules is characterized by the presence of an amide functional group directly attached or in close proximity to an aromatic ring system. slideshare.net In this specific molecule, an acetamide (B32628) group is linked to a p-phenylenediamine (B122844) core.
The interplay between the aromatic ring, the amide linkage, and the primary amino group confers specific physicochemical properties to the molecule. The aromatic ring provides a rigid scaffold and can participate in various non-covalent interactions, which is a crucial aspect in the design of molecules intended to interact with biological targets. The amide bond is a key structural feature in many biologically active compounds, offering a combination of stability and the ability to form hydrogen bonds. slideshare.net
The presence of a primary amino group on the phenyl ring further enhances the molecule's potential for chemical modification and interaction. Aniline (B41778) and its derivatives are fundamental intermediates in the synthesis of a wide array of organic compounds, including dyes and pharmaceuticals. britannica.com The amino group can act as a hydrogen bond donor and a site for further functionalization, allowing for the generation of diverse chemical libraries for screening purposes.
Significance as a Privileged Scaffold in Medicinal Chemistry Research
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov These scaffolds are frequently found in the structures of approved drugs and biologically active compounds. The N-phenylacetamide moiety, a core component of this compound, can be considered a component of such privileged structures.
While specific research extensively detailing this compound as a privileged scaffold is not abundant, the broader class of N-phenylacetamide and aminophenyl-containing molecules has demonstrated significant utility in drug discovery. For instance, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have been investigated as a novel scaffold for anticancer agents, showing activity against both sensitive and resistant cancer cell lines. nih.govfigshare.com This highlights the potential of the aminophenyl-acetamide core to serve as a foundation for the development of new therapeutic agents.
The structural features of this compound—a central phenyl ring with two modifiable points (the amino and acetamido groups)—make it an attractive starting point for combinatorial chemistry and the generation of compound libraries. By systematically altering the substituents on the aromatic ring or modifying the acetamide side chain, chemists can explore a wide chemical space to identify compounds with desired biological activities. The inherent ability of the scaffold to present functional groups in a specific spatial orientation is key to its potential for interacting with diverse biological macromolecules.
Historical Development and Initial Explorations of Related Structures
The scientific interest in this compound is rooted in the historical development of aniline-based pharmaceuticals. In the late 19th century, the first synthetic analgesic and antipyretic drugs emerged from aniline derivatives. transparencymarketresearch.com Acetanilide (B955), the N-acetylated derivative of aniline, was one of the earliest such compounds to be introduced into medical practice. transparencymarketresearch.com
However, the toxicity associated with acetanilide prompted the search for safer alternatives. This led to the development of phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), a closely related analogue. transparencymarketresearch.com Phenacetin was widely used for many years before concerns about its own adverse effects led to its withdrawal from the market in many countries. transparencymarketresearch.com These early explorations into aniline- and acetamide-based drugs laid the groundwork for understanding the structure-activity relationships of this class of compounds.
The study of p-phenylenediamine derivatives, which form the core of this compound, has also been extensive, particularly in the context of polymer chemistry and dye manufacturing. wikipedia.org In medicinal chemistry, p-phenylenediamine derivatives have been investigated for a range of biological activities, though their potential for toxicity and mutagenicity requires careful consideration in drug design. nih.gov
The synthesis and characterization of various N-(4-aminophenyl)acetamide derivatives for applications in the pharmaceutical and dye industries have been reported. researchgate.netresearchgate.net These foundational studies on related and isomeric compounds have provided the chemical knowledge base necessary for the synthesis and investigation of more complex molecules like this compound. The exploration of these simpler, historically significant molecules has informed the design of new compounds with potentially improved efficacy and safety profiles.
Synthetic Pathways and Methodologies for N 4 Aminophenyl 2 Methoxyacetamide and Its Derivatives
Classical Organic Synthesis Approaches
Classical synthesis provides the foundational routes to N-(4-aminophenyl)-2-methoxyacetamide, primarily through the construction of the central acetamide (B32628) linkage and the formation of the key amino group.
Amidation Reactions for Acetamide Formation
The formation of the amide bond is a cornerstone of this synthesis. This typically involves the reaction of a p-phenylenediamine (B122844) derivative with an activated form of methoxyacetic acid. The most direct approach is the acylation of p-phenylenediamine with methoxyacetyl chloride or methoxyacetic anhydride. A base, such as triethylamine (B128534) or pyridine (B92270), is often used to neutralize the acidic byproduct, for example, HCl, that is generated during the reaction.
Alternatively, coupling agents can be employed to facilitate the reaction between the carboxylic acid and the amine directly. These reagents activate the carboxylic acid in situ, allowing for the formation of the amide bond under milder conditions than those required for acid chlorides.
| Acylating Agent/Method | Description | Typical Conditions |
|---|---|---|
| Methoxyacetyl Chloride | A highly reactive acyl halide that readily reacts with the amine. | Inert solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine) at 0 °C to room temperature. |
| Methoxyacetic Anhydride | Less reactive than the acid chloride but still an effective acylating agent. | Similar conditions to the acid chloride, may require gentle heating. |
| Carbodiimide Coupling (e.g., DCC, EDC) | Activates the carboxylic acid (methoxyacetic acid) to form an O-acylisourea intermediate, which then reacts with the amine. | Aprotic solvent (e.g., DCM, DMF) at room temperature. Often used with additives like HOBt to suppress side reactions. |
| Boron-mediated Amidation | Boron-based reagents like B(OCH2CF3)3 can be utilized to synthesize amides, including those relevant to medicinal chemistry. ucl.ac.uk | Specific conditions depend on the chosen boron reagent and substrates. ucl.ac.uk |
Reductive Synthesis Strategies from Nitro Precursors
A highly effective and common strategy for introducing the primary amino group on the phenyl ring is through the reduction of a nitro group precursor. researchgate.net This multi-step pathway begins with the acylation of 4-nitroaniline (B120555) with methoxyacetyl chloride to form N-(4-nitrophenyl)-2-methoxyacetamide. This nitro-intermediate is then subjected to reduction to yield the final product. This method is advantageous as it avoids potential side reactions associated with the free amino group during the amidation step. A variety of reducing agents can be employed for this transformation. researchgate.net
Catalytic hydrogenation is a clean and efficient method, typically utilizing hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). researchgate.net Another widely used approach involves the use of metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid. researchgate.net These reactions are robust and often used in large-scale synthesis. researchgate.net For example, the synthesis of the related compound N-(4-aminophenyl) acetamide has been successfully carried out using iron (Fe) and zinc (Zn) as catalysts. researchgate.netresearchgate.net
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol solvent, room temperature, H₂ atmosphere. researchgate.net | High yield, clean reaction with water as the only byproduct. | Requires specialized hydrogenation equipment; catalyst can be expensive. |
| Iron (Fe) / HCl or CH₃COOH | Aqueous acidic solution, heating. researchgate.net | Inexpensive and readily available reagents. researchgate.net | Requires stoichiometric amounts of metal, leading to metallic waste and often strenuous workup procedures. |
| Zinc (Zn) / HCl | Aqueous HCl, heating. researchgate.net | Effective and relatively low cost. researchgate.net | Can sometimes lead to over-reduction; generates metallic waste. |
| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate, often with concentrated HCl, reflux. | Effective for a wide range of substrates, milder than some metal/acid systems. | Generates tin-based waste products that require careful disposal. |
Nucleophilic Substitution Reactions in Acetamide Synthesis
Nucleophilic substitution provides another classical route to the acetamide linkage. In this approach, a nucleophile attacks an electrophilic carbon center to form the C-N bond. A common example involves the reaction of a para-substituted aniline (B41778), such as p-phenylenediamine, with an α-haloacetamide. For the synthesis of the target molecule, this would involve reacting p-phenylenediamine with 2-chloro-2-methoxyacetamide. However, a more synthetically accessible route is the reaction of an amine with an acyl chloride, which is a type of nucleophilic acyl substitution.
In a related synthesis, 2-chloro-N-(4-methoxyphenyl)acetamide was reacted with 2-aminobenzothiol, where the thiol acts as the nucleophile, demonstrating the utility of α-chloroacetamides as electrophiles in substitution reactions. nih.govresearchgate.net For the synthesis of this compound, the primary amino group of p-phenylenediamine would act as the nucleophile, attacking the carbonyl carbon of methoxyacetyl chloride.
| Component | Role | Example |
|---|---|---|
| p-Phenylenediamine | Nucleophile | The primary amino group attacks the electrophilic carbonyl carbon. |
| Methoxyacetyl Chloride | Electrophile | The carbonyl carbon is highly electrophilic due to the attached chlorine and oxygen atoms. |
| Triethylamine | Base | Neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the product. |
Advanced Synthetic Strategies for Structural Diversification
To generate analogs of this compound for structure-activity relationship (SAR) studies and other research, advanced synthetic methods are employed. These strategies focus on modifying the core structure, particularly the aminophenyl ring.
Metal-Catalyzed Coupling Reactions for Analog Generation
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. researcher.life These reactions allow for the precise and efficient generation of a wide library of analogs from a common intermediate. researchgate.netrsc.org The this compound core contains two key handles for such modifications: the primary amino group and the aromatic C-H bonds of the phenyl ring.
The primary amine can participate in Buchwald-Hartwig amination reactions with aryl halides or triflates to form diarylamine derivatives. Furthermore, the phenyl ring can be halogenated (e.g., brominated or iodinated) to create a substrate for a variety of coupling reactions. For instance, an introduced bromine atom can be used in Suzuki couplings with boronic acids to add new aryl or alkyl groups, Heck couplings with alkenes, or Sonogashira couplings with terminal alkynes. The mechanism of these reactions generally involves an oxidative addition, transmetalation, and reductive elimination cycle at the metal center, such as palladium. nih.gov
| Reaction Name | Functional Group Modified | Reagents / Catalyst | Type of Analog Generated |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary Amine (-NH₂) | Aryl Halide, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N,N'-disubstituted p-phenylenediamine derivatives. |
| Suzuki Coupling | Aryl Halide (after halogenation of the ring) | Boronic Acid (R-B(OH)₂), Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or alkyl-aryl substituted derivatives. |
| Heck Coupling | Aryl Halide (after halogenation of the ring) | Alkene, Palladium Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Styrenyl and other vinyl-substituted derivatives. |
| Sonogashira Coupling | Aryl Halide (after halogenation of the ring) | Terminal Alkyne, Palladium Catalyst, Copper(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted derivatives. |
Functionalization of the Aminophenyl Moiety
Direct functionalization of the aminophenyl ring is another key strategy for structural diversification. The existing amino and acetamido groups are ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position is occupied, substitutions will be directed to the positions ortho to the amino and acetamido groups.
Standard electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups. For example, halogenation with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can install bromine or chlorine atoms, which can then serve as handles for the cross-coupling reactions described previously. Nitration can introduce a nitro group, which can be subsequently reduced to another amino group or transformed into other functionalities via diazotization reactions.
| Reaction | Reagents | Functional Group Introduced | Position of Substitution |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent. | -Br | Ortho to the amino/acetamido group. |
| Chlorination | N-Chlorosuccinimide (NCS) or Cl₂. | -Cl | Ortho to the amino/acetamido group. |
| Nitration | HNO₃ / H₂SO₄ (care must be taken to avoid oxidation of the amino group). | -NO₂ | Ortho to the amino/acetamido group. |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃). (Often problematic with anilines due to complexation). | -C(O)R | Ortho to the amino/acetamido group. |
Modifications at the Methoxyacetamide Side Chain
The methoxyacetamide side chain of this compound, -NHC(=O)CH₂OCH₃, offers specific sites for synthetic modification, namely the methyl ether and the α-carbon (the CH₂ group adjacent to the carbonyl). While direct modifications of this specific compound are not extensively detailed in readily available literature, established organic chemistry principles and analogous reactions on similar molecules suggest several plausible transformation pathways.
One potential modification is the cleavage of the methyl ether. This O-demethylation would convert the methoxyacetamide side chain into a hydroxyacetamide group, yielding N-(4-aminophenyl)-2-hydroxyacetamide. This transformation is significant as it unmasks a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification, thereby enabling the attachment of diverse molecular fragments. Standard reagents for cleaving aryl methyl ethers, which could be adapted for this aliphatic ether, include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chemicalforums.comlibretexts.orgresearchgate.netreddit.com
Another key site for modification is the α-carbon of the acetamide moiety. Functionalization at this position can introduce substituents that modulate the compound's steric and electronic properties. Modern synthetic methods, including transition metal-catalyzed α-alkylation, allow for the formation of new carbon-carbon bonds at this position. mdpi.com Such reactions typically proceed through the formation of an enolate or a related intermediate, which then reacts with an electrophile. mdpi.com Furthermore, strategies for the direct functionalization of the α-position of amides via heteroatom-hydrogen insertion reactions have been developed, enabling the introduction of silyl, boryl, or sulfur-containing groups. nih.gov These approaches could theoretically be applied to introduce a wide array of functional groups to the side chain.
Table 1: Potential Synthetic Modifications of the Methoxyacetamide Side Chain
| Reaction Type | Target Site | Potential Reagents | Expected Product |
| O-Demethylation | Methyl Ether (-OCH₃) | BBr₃, AlCl₃, HBr | N-(4-aminophenyl)-2-hydroxyacetamide |
| α-Alkylation | α-Carbon (-CH₂-) | Base (e.g., LDA) + Alkyl Halide (RX) | N-(4-aminophenyl)-2-alkoxy-2-R-acetamide |
| α-Arylation | α-Carbon (-CH₂-) | Palladium Catalyst + Aryl Halide | N-(4-aminophenyl)-2-methoxy-2-aryl-acetamide |
| α-Silylation | α-Carbon (-CH₂-) | Iridium Catalyst + Silane (R₃SiH) | N-(4-aminophenyl)-2-methoxy-2-silyl-acetamide |
This compound as a Synthetic Building Block
This compound is a valuable bifunctional molecule for constructing more elaborate chemical structures. Its utility stems from the presence of two distinct reactive sites: a nucleophilic primary aromatic amine (-NH₂) and an amide group that can influence the reactivity of the aromatic ring. This dual functionality allows it to serve as a versatile scaffold in both complex molecule synthesis and in the development of new pharmacophores.
The primary aromatic amine of this compound is a key functional group that enables its use as a foundational piece in the assembly of larger, more complex molecules, particularly heterocyclic systems. Aromatic amines are common precursors in reactions that form rings, such as condensation reactions with dicarbonyl compounds to form heterocycles or coupling reactions to build extended aromatic systems.
A significant application of analogous aminophenyl amide structures is in the synthesis of pharmacologically important scaffolds. For instance, the positional isomer N-(4-amino-2-methoxyphenyl)acetamide is a known intermediate in the synthesis of a side chain for the potent antineoplastic agent, Amsacrine. nih.gov In this context, the aminophenyl moiety serves as the anchor point for constructing the larger drug molecule, demonstrating the critical role of this type of building block. The amino group can be diazotized and substituted or can act as a nucleophile in substitution reactions to connect to other molecular fragments, such as the acridine (B1665455) core of Amsacrine. nih.gov
Furthermore, the amino group is a versatile handle for creating various heterocyclic rings which are prevalent in many biologically active compounds. For example, it can be reacted with α-haloketones to form substituted thiazoles or with β-ketoesters in reactions like the Combes quinoline (B57606) synthesis. This versatility makes this compound a valuable starting material for generating libraries of complex molecules for screening purposes. The related compound, 4-Aminoacetanilide, is noted as an important synthetic intermediate in heterocyclic and aromatic synthesis. wikipedia.org
Table 2: Examples of Complex Architectures Derived from Aminophenyl Amide Scaffolds
| Precursor Type | Reaction | Resulting Architecture | Significance |
| N-(4-aminophenyl)acetamide analog | Nucleophilic substitution | Amsacrine side-chain | Component of an anticancer drug nih.gov |
| N-(4-aminophenyl)acetamide | Condensation with α-haloketone | N-phenyl-thiazole derivative | Core structure in bioactive molecules |
| N-(4-aminophenyl)acetamide | Coupling with isocyanate | N,N'-disubstituted urea | Common motif in kinase inhibitors |
The N-(4-aminophenyl)acetamide framework is a well-established precursor in medicinal chemistry for the development of advanced pharmacophores. A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The structure of this compound provides a robust and readily modifiable scaffold for designing molecules with desired therapeutic activities.
The simpler analog, N-(4-aminophenyl)acetamide, is a well-known semi-product in the pharmaceutical industry, most notably for its use in the synthesis of N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol. researchgate.netresearchgate.net This highlights the industrial relevance of this class of compounds as intermediates for widely used drugs. researchgate.netresearchgate.net
In the context of modern drug discovery, the aminophenyl amide scaffold is frequently employed in the design of kinase inhibitors, a major class of anticancer drugs. The amide portion often occupies the hinge-binding region of the kinase, while the amino group serves as a point for derivatization to achieve potency and selectivity. By reacting the amino group, medicinal chemists can introduce a variety of functional groups, such as ureas, sulfonamides, or complex heterocyclic systems, which can interact with other regions of the target protein. For example, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have been developed as a novel scaffold active against both sensitive and resistant cancer cell lines.
The versatility of the N-(4-aminophenyl)acetamide core allows for systematic modifications to optimize pharmacokinetic and pharmacodynamic properties, making it a valuable starting point for generating new drug candidates.
Table 3: Pharmacophore Development from the this compound Scaffold
| Target Class | Modification Strategy | Resulting Pharmacophore Feature | Therapeutic Area |
| Kinase Inhibitors | Reaction of -NH₂ with isocyanates or sulfonyl chlorides | Urea or sulfonamide linkage | Oncology |
| Anticancer Agents | Formation of a thiazole (B1198619) ring from the -NH₂ group | N-(phenylthiazol-yl)acetamide core | Oncology |
| General Drug Scaffolds | Diazotization of -NH₂ followed by substitution (e.g., -OH) | Hydroxyphenyl acetamide derivative | Analgesics researchgate.netresearchgate.net |
Structural Elucidation and Spectroscopic Characterization of N 4 Aminophenyl 2 Methoxyacetamide
Vibrational Spectroscopic Analyses
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types. For N-(4-aminophenyl)-2-methoxyacetamide, key expected vibrational modes would include N-H stretching from the primary amine and secondary amide, C=O stretching of the amide carbonyl, C-N stretching, C-O stretching from the methoxy (B1213986) group, and various aromatic C-H and C=C bending and stretching modes.
A detailed search of scientific literature did not yield specific experimental FT-IR data for this compound. However, a hypothetical analysis would anticipate characteristic peaks in the following regions:
3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-).
3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and the aliphatic methylene (B1212753) and methyl groups.
1680-1630 cm⁻¹: C=O stretching vibration (Amide I band), a strong and characteristic absorption.
1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations and N-H bending vibrations (Amide II band).
1250-1000 cm⁻¹: C-O stretching of the methoxy ether group and C-N stretching vibrations.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While both methods probe molecular vibrations, the selection rules differ. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman would be effective in identifying the symmetric vibrations of the benzene (B151609) ring and could provide clearer signals for the C-C backbone.
Specific experimental FT-Raman data for this compound is not available in the reviewed scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the protons of the methoxy and methylene groups. The splitting patterns (multiplicity) of these signals would reveal adjacent protons, aiding in the assignment of the substitution pattern on the aromatic ring.
A review of published research did not locate specific experimental ¹H NMR spectral data for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, carbonyl, and aliphatic carbons.
Specific experimental ¹³C NMR data for this compound was not found in the scientific literature.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
The table below shows the predicted mass-to-charge ratios for various adducts of this compound, which would be used to confirm its presence and molecular formula in an experimental setting. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.09715 |
| [M+Na]⁺ | 203.07909 |
| [M+K]⁺ | 219.05303 |
| [M+NH₄]⁺ | 198.12369 |
| [M-H]⁻ | 179.08259 |
| [M+HCOO]⁻ | 225.08807 |
| [M+CH₃COO]⁻ | 239.10372 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC-MS provides essential information regarding its molecular weight and fragmentation patterns, confirming its identity.
The monoisotopic mass of this compound is 180.08987 Da. uni.lu Mass spectrometry detects this compound by ionizing it and then measuring its mass-to-charge ratio (m/z). Depending on the ionization conditions, various adducts can be formed. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for these adducts to aid in identification. The predicted data for different adducts of this compound are summarized below. uni.lu
Table 1: Predicted LC-MS Data for this compound Adducts uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 181.09715 | 137.7 |
| [M+Na]+ | 203.07909 | 144.4 |
| [M-H]- | 179.08259 | 141.1 |
| [M+NH4]+ | 198.12369 | 156.9 |
| [M+K]+ | 219.05303 | 142.9 |
| [M+H-H2O]+ | 163.08713 | 131.3 |
| [M]+ | 180.08932 | 136.9 |
This data is crucial for developing specific and sensitive LC-MS methods for the detection and quantification of this compound in various matrices. The distinct m/z values for adducts like [M+H]+ and [M+Na]+ serve as key identifiers in mass spectra.
X-ray Crystallography for Solid-State Molecular Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles, thereby defining its conformation in the solid state.
However, a review of available scientific literature and crystallographic databases did not yield specific experimental X-ray crystallography data for this compound. While structural data for analogous compounds exists, direct analysis of the title compound is not publicly documented. nih.govresearchgate.netnih.gov Therefore, a detailed discussion of its crystal packing, hydrogen bonding networks, and specific conformational parameters cannot be provided at this time. Such an analysis would require the successful growth of a single crystal of this compound suitable for diffraction studies.
Computational Chemistry and Molecular Modeling of N 4 Aminophenyl 2 Methoxyacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wealth of information about molecular geometry, stability, and reactivity can be derived.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For N-(4-aminophenyl)-2-methoxyacetamide, a typical DFT study would involve optimizing the molecule's structure to find its lowest energy conformation. This is often performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net The results of such a study would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular and intermolecular interactions, and charge delocalization within a molecule. nih.govnih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). nih.gov A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis would reveal key interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. These charge transfer events contribute significantly to the molecule's stability. acadpubl.eu
Table 1: Illustrative NBO Analysis for this compound This table represents typical interactions that would be analyzed for this molecule. The E(2) values are hypothetical examples.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N7 | π(C8-C9) | 25.5 | Lone Pair → Antibonding π |
| LP(1) O1 | σ(C2-N3) | 5.8 | Lone Pair → Antibonding σ |
| LP(2) O1 | σ(C2-C5) | 2.1 | Lone Pair → Antibonding σ |
| π(C8-C9) | π(C11-C12) | 18.2 | π → π* Delocalization |
LP denotes a lone pair orbital.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. libretexts.orgmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic (where the LUMO is localized) and nucleophilic (where the HOMO is localized) attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity.
Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors This table illustrates the type of data generated from an FMO analysis.
| Parameter | Formula | Value (eV) |
| EHOMO | - | -5.98 |
| ELUMO | - | -0.85 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.13 |
| Ionization Potential (I) | -EHOMO | 5.98 |
| Electron Affinity (A) | -ELUMO | 0.85 |
| Electronegativity (χ) | (I + A) / 2 | 3.415 |
| Chemical Hardness (η) | (I - A) / 2 | 2.565 |
| Chemical Softness (S) | 1 / (2η) | 0.195 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.27 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. chemrxiv.org It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to indicate different potential values: red regions represent the most negative potential (high electron density), which are attractive to electrophiles, while blue regions indicate the most positive potential (electron-deficient), which are attractive to nucleophiles. researchgate.net Green areas correspond to neutral or zero potential. For this compound, the MEP surface would likely show negative potential (red) around the carbonyl oxygen and the lone pair region of the amine nitrogen, identifying them as sites for electrophilic attack. Positive potential (blue) would be expected around the amide and amine hydrogen atoms, indicating these are sites for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscapes and Protein Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment.
MD simulations are particularly powerful for studying the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.gov After an initial binding pose is predicted using molecular docking, an MD simulation can be run to assess the stability of the ligand-protein complex. researchgate.net The simulation reveals how the ligand's conformation changes within the binding site and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are maintained over time. Analysis of the simulation trajectory can provide insights into the binding affinity and the key amino acid residues responsible for anchoring the ligand.
Table 3: Typical Analysis Metrics from a Ligand-Protein MD Simulation This table outlines common metrics used to evaluate the stability of a ligand-protein complex during a simulation.
| Metric | Description | Indication of Stability |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions of the ligand and protein backbone from their initial positions over time. | A low, stable RMSD value suggests the complex is not undergoing major conformational changes and remains stable. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Low RMSF values for the ligand and key binding site residues indicate they are relatively fixed, suggesting a stable interaction. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | The persistent presence of key hydrogen bonds over the simulation time indicates their importance for binding affinity and complex stability. |
| Binding Free Energy | Calculated using methods like MM-PBSA or MM-GBSA to estimate the strength of the ligand-target interaction. | A more negative binding free energy value corresponds to a higher predicted binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in understanding how modifications to its molecular structure can influence its therapeutic effects. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure.
The general workflow for developing a QSAR model for this compound analogs would involve:
Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be determined experimentally.
Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
Prediction of Biological Activity Profiles of Analogs
QSAR models can be powerful predictive tools for estimating the biological activity of newly designed or untested analogs of this compound. By calculating the molecular descriptors for a novel analog, its biological activity can be predicted using the established QSAR equation. This allows for the rapid screening of virtual libraries of compounds, prioritizing the synthesis and testing of the most promising candidates, thereby saving significant time and resources in the drug discovery process.
For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that the biological activity is positively correlated with the hydrophobicity of substituents on the phenyl ring and negatively correlated with their steric bulk. This information can then be used to predict the activity of other analogs with different substitution patterns.
Below is an illustrative data table of a hypothetical QSAR study on a series of this compound analogs.
| Analog | Substituent (R) | LogP (Hydrophobicity) | Steric Parameter (Es) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|---|
| 1 | H | 1.5 | 1.24 | 10.5 | 10.2 |
| 2 | 4-Cl | 2.2 | 0.97 | 5.8 | 6.1 |
| 3 | 4-CH3 | 2.0 | 1.24 | 8.2 | 8.5 |
| 4 | 4-OCH3 | 1.7 | 1.02 | 9.1 | 9.3 |
| 5 | 4-NO2 | 1.4 | 1.15 | 12.3 | 12.0 |
This table demonstrates how a QSAR model can predict the biological activity of analogs based on their physicochemical properties.
In Silico Design of Novel Derivatives
The insights gained from QSAR studies can be directly applied to the in silico design of novel derivatives of this compound with potentially improved biological activity. The established structure-activity relationships guide the rational design of new molecules by suggesting which structural modifications are likely to enhance the desired therapeutic effect.
The process of in silico design typically involves:
Scaffold Hopping and Modification: The core structure of this compound can be modified by introducing different functional groups at various positions.
Virtual Screening: Large virtual libraries of these novel derivatives can be generated and screened using the developed QSAR model to predict their biological activity.
Docking Studies: Molecular docking simulations can be employed to predict the binding mode and affinity of the designed derivatives with their biological target. This provides a more detailed understanding of the molecular interactions at the atomic level.
ADMET Prediction: In silico models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to identify candidates with favorable pharmacokinetic profiles.
The following table illustrates a hypothetical in silico design strategy for novel this compound derivatives, incorporating predictions from QSAR and docking studies.
| Derivative | Proposed Modification | Predicted Activity (from QSAR) | Predicted Binding Affinity (from Docking, kcal/mol) | Predicted ADMET Profile |
|---|---|---|---|---|
| D1 | Replace 2-methoxy with 2-ethoxy | Improved | -8.5 | Favorable |
| D2 | Add a 3-fluoro group to the aminophenyl ring | Slightly Improved | -8.2 | Favorable |
| D3 | Replace aminophenyl with a pyridine (B92270) ring | Potentially Improved | -9.1 | Needs further investigation |
| D4 | Cyclize the acetamide (B32628) side chain | Uncertain | -7.9 | Potentially unfavorable |
Through such computational approaches, the design of novel derivatives of this compound can be significantly accelerated, leading to the identification of more potent and selective drug candidates.
Based on a comprehensive search of the available scientific literature, there is no specific information on the investigational biological activities of the chemical compound this compound. Research and studies detailing its enzyme inhibition, receptor binding, or cellular pathway modulation are not present in the public domain.
Therefore, it is not possible to generate an article with detailed research findings and data tables as requested in the provided outline. The sections and subsections on enzyme inhibition studies, mechanistic insights, receptor binding and modulation investigations, and cellular pathway modulation studies would be without content.
While the broader class of N-phenylacetamide derivatives has been the subject of various biological investigations, showing activities such as antidepressant, anticancer, and antibacterial effects, this information does not directly apply to this compound and falls outside the strict scope of the requested article.
Investigational Biological Activities and Mechanistic Elucidation of N 4 Aminophenyl 2 Methoxyacetamide and Its Analogs
Cellular Pathway Modulation Studies
Impact on Signal Transduction Pathways (e.g., ERK Phosphorylation)
The impact of N-(4-aminophenyl)-2-methoxyacetamide on specific signal transduction pathways like the Extracellular signal-regulated kinase (ERK) pathway has not been directly elucidated. However, the broader class of N-arylacetamide and acetanilide (B955) derivatives, to which this compound belongs, has been investigated for its role in modulating cellular signaling.
Research into various N-arylacetamide derivatives has shown that modifications to the aryl ring and the acetamide (B32628) group can lead to significant interactions with cellular signaling cascades. For instance, certain derivatives have been found to interfere with receptor tyrosine kinases (RTKs), which are upstream activators of major signaling pathways including the ERK pathway. Inhibition of RTKs can prevent the phosphorylation cascade that ultimately leads to the activation of ERK (p-ERK), a key protein involved in cell proliferation, differentiation, and survival. While specific data on this compound is not available, its structural similarity to other bioactive acetanilides suggests a potential, yet unconfirmed, role in modulating such pathways. The presence of the methoxy (B1213986) group and the aminophenyl moiety could influence its binding affinity to specific kinases or phosphatases within these cascades.
Modulation of Specific Gene Expression Profiles
The ability of this compound to modulate specific gene expression profiles remains a subject for future investigation. However, studies on analogous compounds provide a framework for its potential mechanisms. For example, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a more complex analog, has been shown to induce cell death in cancer cell lines through the concomitant induction of apoptosis and autophagy. nih.gov This dual effect implies a complex modulation of gene expression, likely involving the upregulation of pro-apoptotic genes (e.g., BAX, BAK) and autophagy-related genes (e.g., BECLIN-1, LC3).
Furthermore, gene expression profiling has been utilized to understand the response of cancer cells to various chemotherapeutic agents, including nucleoside analogues. nih.govnih.gov While structurally different, the principle remains that small molecules can induce distinct changes in the transcriptome that correlate with their biological effects. For an N-arylacetamide compound, potential gene expression changes could be related to pathways governing cell cycle control, DNA repair, and metabolic processes, depending on its specific intracellular targets. Without direct experimental data, the precise genes and pathways affected by this compound cannot be definitively stated.
Influence on Cellular Proliferation and Migration Pathways
Several studies on N-arylacetamide derivatives have demonstrated their potential to inhibit cellular proliferation and migration, key hallmarks of cancer progression. The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold, for instance, has yielded compounds with high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer. nih.gov The lead compound from this series demonstrated a significant reduction of tumor growth in vivo, indicating a clear impact on cancer cell proliferation. nih.gov
The mechanism behind this antiproliferative activity is often linked to the induction of apoptosis and autophagy, as mentioned previously. nih.gov By triggering programmed cell death, these compounds halt the uncontrolled proliferation of cancer cells. The influence on cell migration could be attributed to the interference with signaling pathways that control the cytoskeleton and cell adhesion molecules. While these findings are promising for the N-arylacetamide class of compounds, the specific effects of this compound on cell proliferation and migration require direct experimental validation.
Table 1: Antiproliferative Activity of Selected N-Arylacetamide Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| A1 | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 (EC50) | nih.gov |
| A4 | Xanthomonas oryzae pv. oryzicola (Xoc) | 194.9 (EC50) | nih.gov |
| A6 | Xanthomonas oryzae pv. oryzae (Xoo) | 144.7 (EC50) | nih.gov |
| 17b | S. aureus | 4.88 (MIC) | rsc.org |
| 17d | S. aureus | 1.22 (MIC) | rsc.org |
| 17e | S. aureus | 2.44 (MIC) | rsc.org |
Note: This table presents data for structurally related analogs, not this compound itself. EC50 refers to the half maximal effective concentration, and MIC refers to the minimum inhibitory concentration.
Exploration of Antimicrobial Mechanisms (e.g., Antibacterial)
Derivatives of N-phenylacetamide have been synthesized and evaluated for their antibacterial activities against various plant pathogenic bacteria. nih.gov This suggests that the core structure of this compound may possess antimicrobial properties.
Inhibition of Microbial Growth Factors or Metabolic Processes
The precise antimicrobial mechanism of acetanilide derivatives is not fully understood but is thought to be related to the acidic properties of the N-H bond, which can be influenced by substituents on the aromatic ring. These compounds may interfere with essential microbial processes. One study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety demonstrated that a lead compound could cause the rupture of the cell membrane of Xanthomonas oryzae pv. oryzae (Xoo). nih.gov This indicates a direct action on the integrity of the bacterial cell envelope, leading to cell death.
Other potential mechanisms could involve the inhibition of crucial microbial enzymes or interference with metabolic pathways necessary for bacterial survival and growth. The broad-spectrum activity reported for some analogs against both Gram-positive and Gram-negative bacteria suggests a mechanism that targets a conserved process. researchgate.netnih.gov
Table 2: Antibacterial Activity of Selected Phenylacetamide Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| A1 | Xanthomonas oryzae pv. oryzae | >200 | nih.gov |
| A23 | Meloidogyne incognita | >500 | nih.gov |
| Compound 21 | Multidrug-resistant S. aureus | N/A | researchgate.net |
| Compound 4c | Various strains | N/A | japsonline.com |
Note: This table includes data for various phenylacetamide analogs, highlighting their potential as antimicrobial agents. Specific MIC values were not always provided in the cited abstracts.
Anthelmintic and Antiparasitic Mechanistic Insights (drawing from Amidantel)
Significant mechanistic understanding can be gained by examining Amidantel, a close structural analog of this compound. Amidantel is an anthelmintic agent, and its mechanism of action provides a strong hypothetical framework for the potential antiparasitic activity of its parent compound.
Interference with Parasitic Physiological Systems
Amidantel and its more widely studied derivative, tribendimidine, function as cholinergic anthelmintics. Their primary mechanism of action is to act as selective agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the somatic muscle cells of nematodes.
This interaction leads to the opening of non-selective cation channels, causing an influx of ions that results in the depolarization of the muscle cell membrane. This sustained depolarization leads to irreversible spastic paralysis of the parasite. Unable to maintain its position within the host's gastrointestinal tract or carry out essential functions like feeding, the paralyzed worm is subsequently expelled from the host. Studies have shown that tribendimidine, derived from Amidantel, acts as an agonist of the L-subtype nAChR in the model organism C. elegans and on different nAChR subtypes in parasitic nematodes. This highlights the importance of this receptor class as a target for this family of compounds.
Antiviral Mechanisms (drawing from related inhibitors)
The direct antiviral mechanisms of this compound have not been extensively detailed in publicly available research. However, by examining the mechanisms of structurally or functionally related compounds, potential antiviral strategies can be inferred. Some antiviral agents function by interfering with host-regulated pathways essential for viral replication, rather than targeting specific viral components. nih.gov This approach can offer a broad spectrum of activity against various viruses. nih.gov For instance, compounds like N-89 and its derivative N-251 have demonstrated broad antiviral profiles, inhibiting the replication of both RNA and DNA viruses, including Japanese encephalitis virus, hepatitis E virus, and hepatitis B virus. nih.gov This suggests that related chemical structures might employ similar multifaceted antiviral actions.
The life cycle of a virus, which includes attachment, penetration, uncoating, replication, assembly, and release, presents multiple targets for therapeutic intervention. nih.gov The replication stage is a critical target for many antiviral drugs. Drawing parallels from other inhibitors, one potential mechanism for this compound could be the disruption of viral genome replication.
Compounds like N-89 have been shown to inhibit the RNA replication of Hepatitis C Virus (HCV). nih.gov Resistance to N-89 was linked to mutations in the viral NS5B protein, which is an RNA-dependent RNA polymerase essential for replicating the viral genome. nih.gov This indicates that viral polymerases are a plausible target. Another strategy involves targeting host factors that the virus hijacks for its own replication. This can involve the amplification of the host's innate antiviral responses, such as the type 1 interferon pathway. nih.gov
Below is a table summarizing potential viral replication targets based on the mechanisms of analogous inhibitors.
| Potential Target | General Function in Viral Replication | Example Inhibitor Mechanism |
| Viral Polymerases (e.g., RNA-dependent RNA polymerase) | Catalyzes the replication of the viral genome (RNA or DNA). | Direct inhibition leading to termination of nucleic acid synthesis, as suggested by resistance mutations in HCV NS5B for compound N-89. nih.gov |
| Viral Proteases | Cleaves viral polyproteins into mature, functional proteins required for viral assembly. | Inhibition prevents the formation of a functional viral particle. |
| Host Cellular Kinases | Host enzymes that viruses often exploit to facilitate their replication and assembly. | Modulation of these kinases can disrupt the cellular environment, making it less conducive to viral propagation. |
| Host Innate Immune Pathways | Cellular signaling cascades (e.g., RNA sensing, IFN pathways) that detect and respond to viral infections. | Upregulation of these pathways can interfere with viral infection and bypass viral defense mechanisms, a strategy used by nitazoxanide. nih.gov |
Anti-angiogenic and Vascular Permeability Regulation Mechanisms (drawing from BT2-MeOA)
While direct mechanistic studies on this compound are limited, insights can be drawn from its structural isomer, BT2. BT2 is a thermostable small-molecule inhibitor of angiogenesis and vascular permeability. nih.gov It has been shown to inhibit endothelial cell proliferation, migration, and network formation in vitro. nih.gov BT2 also effectively reduces retinal vascular leakage in animal models, a key pathological feature in neovascular age-related macular degeneration and diabetic retinopathy. nih.govnih.gov The compound suppresses the pERK-FosB/ΔFosB–VCAM-1 axis, a critical signaling pathway in angiogenesis and inflammation. nih.gov
BT2's mechanism involves direct interaction with MEK1, which in turn inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK). nih.gov This disruption of the ERK signaling cascade leads to the reduced expression of downstream targets like FosB/ΔFosB and Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govnih.gov The inhibition of VCAM-1 is a key part of its anti-angiogenic and vascular-stabilizing effects. nih.gov Furthermore, BT2 was found to inhibit a range of other regulatory genes involved in cell proliferation, migration, angiogenesis, and inflammation, including ICAM-1, CXCL2, and KLF5. nih.gov
The process of angiogenesis is tightly regulated by a balance of pro- and anti-angiogenic factors. Key molecular players include growth factors like Vascular Endothelial Growth Factor (VEGF), which stimulates endothelial cell proliferation, migration, and survival primarily through the VEGFR-2 receptor. researchgate.netnih.gov The signaling cascades initiated by VEGF often involve the activation of the MAPK/ERK pathway. researchgate.net The mechanism of BT2, an isomer of this compound's analog BT2-MeOA, directly impinges on this critical pathway.
The primary molecular targets identified for BT2, and thus potential targets for related compounds, are central to the control of endothelial cell function and vascular stability.
| Molecular Target | Role in Angiogenesis and Vascular Homeostasis | Effect of Inhibition by BT2 |
| MEK1 (MAPK/ERK Kinase 1) | A key kinase in the MAPK/ERK signaling cascade that phosphorylates and activates ERK in response to growth factors like VEGF and inflammatory cytokines. nih.govresearchgate.net | BT2 interacts with MEK1, leading to downstream inhibition of the pathway. nih.gov |
| pERK (Phosphorylated ERK) | The activated form of ERK, which translocates to the nucleus to regulate transcription factors involved in cell proliferation, migration, and survival. nih.govresearchgate.net | BT2 inhibits IL-1β-inducible ERK phosphorylation, blocking downstream signaling. nih.gov |
| FosB/ΔFosB | Transcription factors downstream of the ERK pathway that regulate genes involved in cell growth and differentiation. | Expression is suppressed by BT2, contributing to its anti-proliferative effects. nih.govnih.gov |
| VCAM-1 | A cell adhesion molecule expressed on endothelial cells that mediates the adhesion of leukocytes, playing a role in inflammation and angiogenesis. nih.gov | BT2 inhibits the expression of VCAM-1, reducing inflammation and potentially stabilizing vasculature. nih.govnih.gov |
| VEGF-A | A potent pro-angiogenic factor that stimulates endothelial cell proliferation and increases vascular permeability. nih.gov | BT2 reduced retinal vascular leakage induced by VEGF-A and suppressed its expression in the retina. nih.gov |
By targeting these central nodes in signaling pathways that control blood vessel formation and stability, compounds like BT2 demonstrate a potent ability to modulate pathological angiogenesis and vascular leakage. nih.govnih.gov
Advanced Chemical Biology Applications and Translational Research Directions
Development as Biochemical Probes
Biochemical probes are essential tools for elucidating complex biological processes. They are designed to interact with specific targets within a biological system, allowing for the study of their function, localization, and activity.
Design of Tool Compounds for Target Identification
A "tool compound" is a molecule with a well-defined biological activity that can be used to investigate the function of a specific protein or pathway. For N-(4-aminophenyl)-2-methoxyacetamide to be developed as a tool compound, it would first need to be screened for biological activity against a panel of potential targets. If a specific interaction is identified, medicinal chemistry efforts would focus on optimizing its potency and selectivity.
Table 1: Hypothetical Design Strategy for a Biochemical Probe Based on this compound
| Feature | Design Consideration | Rationale |
| Affinity Handle | Introduction of a reactive group (e.g., alkyne, azide) | To enable covalent attachment of reporter tags (e.g., fluorophores, biotin) for visualization or pull-down experiments. |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone, diazirine) | To allow for light-induced covalent crosslinking to the biological target, facilitating its identification. |
| Selectivity Moieties | Modification of the phenyl ring or acetamide (B32628) group | To enhance binding affinity and selectivity for the target protein over other related proteins. |
Integration into Stimuli-Responsive Drug Delivery Systems
Stimuli-responsive drug delivery systems are advanced platforms designed to release a therapeutic agent in response to specific internal or external triggers, such as changes in pH, temperature, or the presence of certain enzymes. nih.gov This approach can enhance therapeutic efficacy while minimizing off-target effects.
Controlled Release Mechanisms for Active Components
The primary amine and amide functionalities of this compound offer potential points for covalent attachment to a larger drug molecule or a polymeric carrier. The release of the active component could be triggered by the cleavage of a linker that is sensitive to a specific stimulus.
Table 2: Potential Stimuli-Responsive Linkers for Drug Conjugates
| Stimulus | Linker Chemistry | Release Mechanism |
| Low pH (Tumor Microenvironment) | Acid-labile linkers (e.g., hydrazone, cis-aconityl) | Hydrolysis of the linker in the acidic environment of tumors or endosomes, leading to drug release. |
| Redox Potential (Intracellular) | Disulfide bonds | Cleavage of the disulfide bond by high intracellular concentrations of glutathione, releasing the conjugated drug. |
| Specific Enzymes | Peptide sequences | Enzymatic cleavage of the peptide linker by proteases that are overexpressed in diseased tissues. |
Materials Science Interface in Polymeric Systems
The incorporation of this compound or its derivatives into polymeric systems could be explored to create novel biomaterials with tailored drug release properties. The compound could be either physically encapsulated within a polymer matrix or chemically conjugated to the polymer backbone. researchgate.net
Natural polymers like chitosan (B1678972) and synthetic polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used in drug delivery due to their biocompatibility and biodegradable nature. researchgate.net The methoxyacetamide side chain of the compound could influence the hydrophilicity and degradation kinetics of the resulting polymer conjugate, thereby modulating the drug release profile.
Analytical Method Development and Validation for N 4 Aminophenyl 2 Methoxyacetamide
Chromatographic Methodologies for Purity and Quantification
Chromatographic techniques are powerful tools for separating and quantifying N-(4-aminophenyl)-2-methoxyacetamide from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods due to their high resolution, sensitivity, and specificity.
Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of this compound. scispace.comsielc.com This technique separates compounds based on their polarity, using a non-polar stationary phase and a polar mobile phase. scispace.com A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govresearchgate.net
Method validation for an HPLC assay would include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net Specificity is demonstrated by the ability of the method to resolve the main compound from any potential impurities or degradation products. Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a direct proportional relationship between concentration and detector response. researchgate.net Accuracy is determined by measuring the recovery of a known amount of the compound spiked into a sample matrix, while precision is assessed through the repeatability and intermediate precision of the results. nih.govresearchgate.net
Table 1: Example Validation Parameters for an HPLC Method This table is interactive. You can sort and filter the data.
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9994 researchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.3% nih.gov |
| Precision (% RSD) | ≤ 2.0% | < 2.0% nih.gov |
| LOD | Signal-to-Noise ratio of 3:1 | 2.43 µg/mL researchgate.net |
| LOQ | Signal-to-Noise ratio of 10:1 | 7.38 µg/mL researchgate.net |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.999 |
R²: Coefficient of determination; % RSD: Percent Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering enhanced sensitivity and specificity. thermofisher.com This technique is particularly valuable for identifying and quantifying trace-level impurities and for structural elucidation of unknown degradation products. thermofisher.com For polar molecules like this compound, LC-MS can overcome challenges of poor retention on standard reversed-phase columns. scispace.com In some cases, derivatization with reagents like N-(4-aminophenyl)piperidine can be used to improve detection sensitivity for related compounds, a principle that could be adapted if necessary. nsf.govnih.gov
The mass spectrometer can be operated in various modes, such as full scan mode to detect all ions within a mass range or selected ion monitoring (SIM) for highly sensitive quantification of the target molecule. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its related substances. thermofisher.com
Table 2: Predicted m/z Values for this compound Adducts This table is interactive. You can sort and filter the data.
| Adduct | Predicted m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 181.09715 uni.lu |
| [M+Na]⁺ | 203.07909 uni.lu |
| [M+K]⁺ | 219.05303 uni.lu |
| [M+NH₄]⁺ | 198.12369 uni.lu |
| [M-H]⁻ | 179.08259 uni.lu |
M represents the parent molecule.
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in bulk form or simple formulations. nih.gov The method relies on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. mu-varna.bg A quantitative analysis can be performed by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. researchgate.net
For compounds with an aminophenyl group, a spectrophotometric method can be developed based on a condensation reaction with an aldehyde, such as p-dimethylaminobenzaldehyde (DMAB), in an acidic medium to form a colored product. nih.govresearchgate.net The intensity of the color, measured spectrophotometrically, is proportional to the concentration of the compound. A study on the related N-(4-aminophenyl) acetamide (B32628) showed absorption peaks at 206 nm and 246 nm. researchgate.net Method validation would involve determining parameters such as λmax, linearity range, molar absorptivity, and Sandell's sensitivity. nih.gov
Table 3: Typical Parameters for a Spectrophotometric Method This table is interactive. You can sort and filter the data.
| Parameter | Description | Example Value |
|---|---|---|
| λmax (nm) | Wavelength of Maximum Absorbance | 243 nm mu-varna.bg |
| Linearity Range (µg/mL) | Concentration range over which the method is linear | 1–10 nih.gov |
| **Molar Absorptivity (L mol⁻¹ cm⁻¹) ** | Measure of how strongly the chemical species absorbs light | 3.6877 × 10⁴ nih.gov |
| Sandell's Sensitivity (µg cm⁻²) | Concentration needed to produce an absorbance of 0.001 | 0.001 nih.gov |
| Correlation Coefficient (R²) | Statistical measure of linearity | > 0.999 researchgate.net |
Purity Assessment Techniques
Assessing the purity of this compound is critical for its quality control. The chromatographic methods detailed previously, HPLC and LC-MS, are the primary techniques for purity assessment as they can separate and quantify the main component from its impurities. nih.gov These methods allow for the determination of "related substances," which include impurities from the manufacturing process (starting materials, by-products, intermediates) and degradation products.
Thin-Layer Chromatography (TLC) can also be used as a simple and rapid qualitative or semi-quantitative method for purity assessment. researchgate.net By spotting the sample on a TLC plate and developing it with a suitable mobile phase, impurities can be visualized as separate spots from the main compound, often under UV light. researchgate.net The retention factor (Rf) values can be compared to that of a reference standard to identify known impurities.
The combination of these techniques provides a comprehensive purity profile of the compound. HPLC and LC-MS offer quantitative data on the levels of each impurity, while TLC can be a useful tool for rapid screening. nih.govresearchgate.net
Stability Studies and Degradation Pathway Analysis
Stability studies are conducted to understand how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. Forced degradation studies are an integral part of this process, involving the exposure of the compound to stress conditions like acid, base, oxidation, heat, and light.
These studies are crucial for:
Identifying potential degradation products.
Elucidating the degradation pathways.
Developing stability-indicating analytical methods that can separate the intact drug from its degradation products.
A stability-indicating HPLC method is one that is validated to quantify the decrease in the amount of the active compound due to degradation. The degradation products are separated and can be identified, often using LC-MS to determine their mass and fragmentation patterns. thermofisher.com This information is vital for establishing appropriate storage conditions and a re-test period or shelf life for the compound.
Table 4: Typical Conditions for a Forced Degradation Study This table is interactive. You can sort and filter the data.
| Stress Condition | Reagent/Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | e.g., 0.1 M Hydrochloric Acid (HCl) | To test for degradation in acidic conditions. |
| Base Hydrolysis | e.g., 0.1 M Sodium Hydroxide (NaOH) | To test for degradation in alkaline conditions. |
| Oxidation | e.g., 3% Hydrogen Peroxide (H₂O₂) | To test for susceptibility to oxidation. |
| Thermal Degradation | e.g., 60°C in an oven | To evaluate the effect of high temperature. |
| Photolytic Degradation | Exposure to UV and/or fluorescent light | To assess light sensitivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
